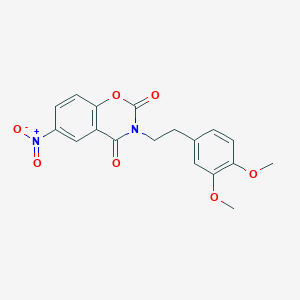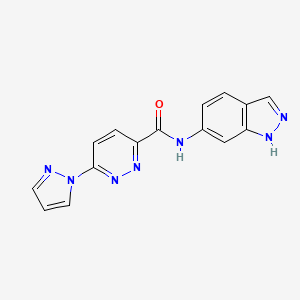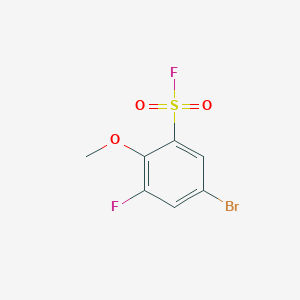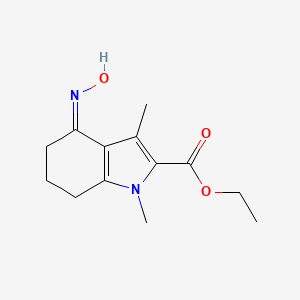![molecular formula C20H21ClN4O2S B2599440 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215733-99-5](/img/structure/B2599440.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
This compound belongs to a class of molecules characterized by the presence of furan, imidazole, and thiazole moieties. Such molecules have been synthesized and investigated for their reactivity and potential applications in drug development and material science. For instance, the synthesis and reactivity of related furan and thiazole derivatives have been explored for their electrophilic substitution reactions, forming compounds with potential biological activities (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antiprotozoal Properties
Compounds with similar structures have shown significant antimicrobial and antiprotozoal activities. The synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has demonstrated potent antiprotozoal agents, exhibiting strong DNA affinities and promising in vitro and in vivo activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Anti-inflammatory and Antibacterial Effects
Research into quinoline attached-furan-2(3H)-ones, structurally related to our compound of interest, has indicated these molecules possess anti-inflammatory and antibacterial properties, with reduced gastrointestinal toxicity and lipid peroxidation, suggesting their potential in developing safer anti-inflammatory drugs (Alam et al., 2011).
Anticonvulsant Activity
Derivatives featuring the imidazolyl and phenylacetamide or propionamide groups have been synthesized to evaluate their anticonvulsant activity. This research suggests that certain structural configurations, particularly those with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring, are more effective in mitigating convulsions induced by maximal electroshock tests (Soyer et al., 2004).
Molecular and Electronic Characterization
Studies on thiazole-based heterocyclic amides, closely related to the structure , have focused on their molecular and electronic characterization. These compounds have been evaluated for their antimicrobial activity against a variety of microorganisms, showcasing the potential for further pharmacological and medical applications (Çakmak et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride, also known as TCMDC-124924, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the malaria parasite .
Mode of Action
TCMDC-124924 interacts with its target, PfAsnRS, through a unique mechanism known as "reaction hijacking" . This compound is a pro-inhibitor, which means it is activated within the parasite. The activation occurs via enzyme-mediated production of an Asn-TCMDC-124924 adduct . This adduct inhibits the function of PfAsnRS, thereby disrupting protein translation and activating the amino acid starvation response within the parasite .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124924 affects the protein synthesis pathway in the malaria parasite . As PfAsnRS is involved in the translation process, its inhibition disrupts this essential cellular function, leading to an amino acid starvation response . This response can cause a halt in the growth and replication of the parasite, thereby exerting an antimalarial effect .
Result of Action
The molecular and cellular effects of TCMDC-124924’s action involve the disruption of protein synthesis within the malaria parasite . By inhibiting PfAsnRS, this compound interferes with the translation process, leading to an amino acid starvation response . This response can inhibit the growth and replication of the parasite, thereby exerting an antimalarial effect .
Análisis Bioquímico
Biochemical Properties
TCMDC-124924 has been shown to selectively inhibit the PfCLK3 enzyme activity . This interaction with PfCLK3 affects the parasite in both the asexual stage of its development, when it proliferates in human cells and causes symptoms, and the sexual stage, when it can be transmitted back to the vector insect .
Cellular Effects
The cellular effects of TCMDC-124924 are primarily observed in its action against the Plasmodium falciparum parasite. The compound acts specifically on P. falciparum’s cyclin-dependent-like protein kinase PfCLK3 without affecting human proteins . This selective inhibition disrupts the parasite’s lifecycle, preventing its proliferation and transmission .
Molecular Mechanism
The molecular mechanism of TCMDC-124924 involves its binding to the PfCLK3 enzyme. This binding inhibits the enzyme’s activity, disrupting the parasite’s RNA splicing and thus its ability to survive and proliferate . The compound’s high stability and binding energy in the receptor-binding domain (RBD) suggest that it may bind to this domain in a highly specific manner .
Temporal Effects in Laboratory Settings
Given its role as an inhibitor of PfCLK3, it is likely that its effects would be observed over the course of the parasite’s lifecycle, with impacts on both the asexual and sexual stages .
Metabolic Pathways
The specific metabolic pathways that TCMDC-124924 is involved in are not clearly defined in the current literature. Its primary known action is the inhibition of the PfCLK3 enzyme in Plasmodium falciparum
Propiedades
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.ClH/c1-14-6-7-15(2)18-17(14)22-20(27-18)24(19(25)16-5-3-12-26-16)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRMLUJRBQXQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2599365.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)

![4,6-Dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2599369.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2599370.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)



![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)
